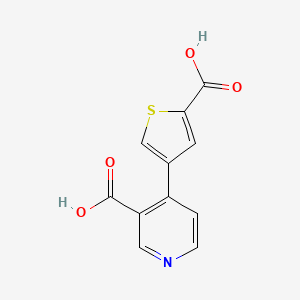

4-(2-CARBOXYTHIOPHENE-4-YL)NICOTINIC ACID

Description

Historical Context of Nicotinic Acid and Thiophene (B33073) Scaffolds in Modern Drug Discovery

Nicotinic Acid (Niacin): A Journey from Vitamin to Therapeutic Agent

Nicotinic acid, also known as niacin or vitamin B3, was first identified as a cure for pellagra, a nutritional deficiency disease, in the early 20th century. mdpi.comnih.gov Its role as a crucial vitamin is linked to its function as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous metabolic reactions in the body. researchgate.net

Beyond its nutritional importance, nicotinic acid entered the pharmacological arena in 1955 when it was discovered to possess lipid-lowering properties. nih.gov This discovery established it as the first oral agent for managing dyslipidemia, a major risk factor for cardiovascular disease. nih.govnih.gov Pharmacological doses of nicotinic acid have been shown to favorably alter the lipid profile by reducing total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol, while significantly increasing high-density lipoprotein (HDL) cholesterol. nih.govresearchgate.net The discovery of a specific G protein-coupled receptor for nicotinic acid, GPR109A, has further illuminated the mechanisms behind its therapeutic effects and has spurred the development of new derivatives with improved side-effect profiles. nih.gov

Thiophene: A Privileged Heterocycle in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, was first discovered in 1882. nih.gov It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its ability to serve as a bioisostere for the benzene (B151609) ring. nih.govrsc.org This bioisosteric relationship means that replacing a phenyl group with a thiophene ring in a drug molecule often retains or even enhances its biological activity while potentially modifying its physicochemical properties, such as solubility and metabolism. nih.gov

The thiophene nucleus is a key component in numerous approved drugs spanning a wide range of therapeutic areas, including anti-inflammatory agents (e.g., tiaprofenic acid), antipsychotics (e.g., olanzapine), and antiplatelet agents (e.g., clopidogrel). nih.govpharmaguideline.com Its versatility and the ability of its sulfur atom to engage in unique interactions with biological targets make it an attractive building block for the design of novel therapeutic agents. nih.gov Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

Rationale for Investigating Hybrid Nicotinic Acid-Thiophene Architectures in Medicinal Chemistry Research

The design of hybrid molecules that incorporate two or more distinct pharmacophores is a powerful strategy in modern drug discovery. This approach can lead to compounds with several advantages, including:

Dual or Synergistic Activity: Targeting multiple biological pathways simultaneously can result in enhanced efficacy or a broader spectrum of activity.

Improved Pharmacokinetic Profile: The combination of different structural motifs can modulate properties like absorption, distribution, metabolism, and excretion (ADME).

Novel Intellectual Property: The creation of new chemical entities opens up avenues for patent protection.

The rationale for investigating hybrid architectures combining nicotinic acid and thiophene is rooted in the complementary properties of these two scaffolds. By linking the nicotinic acid moiety, known for its effects on lipid metabolism and its role as a vitamin, with the thiophene ring, a versatile and privileged heterocyclic system, researchers aim to create novel compounds with potentially unique and beneficial pharmacological profiles. For instance, the anti-inflammatory properties associated with some thiophene derivatives could be combined with the lipid-modulating effects of nicotinic acid to develop agents for complex diseases with both inflammatory and metabolic components. nih.gov Recent research has explored the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have shown promising fungicidal activity, demonstrating the potential of combining these two heterocycles in agrochemical research as well. nih.gov

Significance of the 4-(2-Carboxythiophene-4-yl)nicotinic Acid Scaffold as a Research Target

While specific research data on "this compound" is not widely available in the public domain, its structure suggests it is a molecule of significant interest for several reasons. The scaffold itself, a 4-thienylnicotinic acid derivative, presents a unique spatial arrangement of key functional groups.

Potential as a Multifunctional Ligand:

The presence of two carboxylic acid groups, one on the thiophene ring and one on the pyridine (B92270) ring, makes this molecule a potential ligand for various biological targets. Carboxylic acid moieties are common features in many drugs and are known to interact with active sites of enzymes and receptors through hydrogen bonding and ionic interactions. The dicarboxylic acid nature of this compound could allow it to bridge two binding sites within a single target or even interact with two different proteins, potentially leading to novel mechanisms of action.

Scaffold for Library Synthesis and Structure-Activity Relationship (SAR) Studies:

The "this compound" core provides a versatile template for the synthesis of a library of related compounds. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.gov By modifying these functional groups and the substitution pattern on both the thiophene and pyridine rings, medicinal chemists can fine-tune the compound's properties to optimize its potency, selectivity, and pharmacokinetic profile for a specific therapeutic target. For example, studies on other dicarboxylic acid-containing molecules have shown that such modifications can significantly impact their biological activity.

The investigation of hybrid molecules like this compound represents a fertile ground for the discovery of new therapeutic agents. The convergence of the well-established pharmacological profiles of nicotinic acid and the privileged structural features of thiophene offers a compelling strategy for addressing unmet medical needs.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-10(14)8-4-12-2-1-7(8)6-3-9(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPPXWRMPPGSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CSC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692599 | |

| Record name | 4-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-59-1 | |

| Record name | 4-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 2 Carboxythiophene 4 Yl Nicotinic Acid and Designed Analogs

Retrosynthetic Analysis of the 4-(2-Carboxythiophene-4-yl)nicotinic Acid Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.com It involves deconstructing a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. amazonaws.com For this compound, the most logical disconnection is at the C-C bond linking the pyridine (B92270) and thiophene (B33073) rings.

This primary disconnection simplifies the complex bicyclic aromatic structure into two more manageable heterocyclic building blocks: a 4-substituted nicotinic acid synthon and a 4-substituted 2-carboxythiophene synthon. This approach is strategically sound as numerous modern cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) are well-suited for forming C-C bonds between two heteroaromatic rings.

The forward synthesis would therefore involve preparing a suitably functionalized nicotinic acid derivative (e.g., a 4-halonicotinic ester) and a functionalized thiophene (e.g., a thiophene-4-boronic acid ester). The two fragments would then be joined in a final cross-coupling step, followed by hydrolysis of any ester protecting groups to yield the final diacid product. This modular strategy allows for flexibility, as various analogs can be designed by simply modifying the substituents on either the pyridine or thiophene precursors before the key coupling reaction.

Synthetic Routes to the Nicotinic Acid Moiety (Pyridine Core Derivatization)

The nicotinic acid (pyridine-3-carboxylic acid) framework is a fundamental component of the target molecule. Its synthesis can be achieved either by functionalizing a pre-existing pyridine ring or by constructing the ring from acyclic precursors.

A common and industrially significant method for producing nicotinic acid is the oxidation of 3-picoline (3-methylpyridine). nih.gov Various oxidation techniques have been developed, ranging from liquid-phase to gas-phase catalytic processes.

Liquid-phase oxidation often employs strong oxidizing agents like nitric acid (HNO₃), sometimes in the presence of sulfuric acid (H₂SO₄), at elevated temperatures and pressures. nih.govacs.orgcolab.ws While effective, these methods can generate significant waste streams. google.com

More recent advancements focus on heterogeneous gas-phase catalytic oxidation, which is considered a greener approach. researchgate.net In these processes, 3-picoline vapor is passed over a heated metal oxide catalyst in the presence of air and steam. Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) is a widely used and highly effective catalyst for this transformation. nih.govresearchgate.net The reaction conditions can be optimized to achieve high conversion rates and selectivity for nicotinic acid. nih.gov

Table 1: Comparison of Oxidation Methods for Nicotinic Acid Synthesis from 3-Picoline

| Oxidation Method | Oxidant/Catalyst | Conditions | Conversion/Yield | Reference(s) |

| Liquid-Phase | Nitric Acid (HNO₃) | 260°C, 5-6 MPa | 69% conversion, 89% yield | nih.gov |

| Liquid-Phase | Co(OAc)₂/Mn(OAc)₂ / Bromides | 210°C, 2.5 MPa | 93.7% conversion, 99% selectivity | nih.gov |

| Gas-Phase Catalytic | V₂O₅-TiO₂ | 260–290°C | Up to 97% conversion, 75% yield | nih.gov |

| Gas-Phase Catalytic | Vanadyl Pyrophosphate (VPP) with steam | 330°C | 55% yield | nih.gov |

Pyridine Ring Construction Methods with Strategic Functionalization

While modifying existing pyridines is common, constructing the pyridine ring from acyclic precursors offers an alternative route that can be advantageous for creating highly substituted or complex analogs. Various named reactions can be employed to synthesize the pyridine core. For instance, reactions involving the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives can build the ring system with functional groups already in place. Although the classic Hantzsch synthesis primarily yields dihydropyridines, subsequent oxidation can provide the aromatic pyridine ring. Modern variations and other multicomponent reactions allow for the synthesis of a diverse range of substituted pyridines that can serve as precursors to the desired nicotinic acid moiety. researchgate.net The synthesis of various N-(thiophen-2-yl) nicotinamide (B372718) derivatives often starts from pre-functionalized nicotinic acids, which themselves can be prepared through such ring construction strategies. mdpi.com

Synthetic Routes to the 2-Carboxythiophene Moiety

The second key component, 2-carboxythiophene, can be synthesized through various pathways, including building the thiophene ring first and then introducing the carboxylic acid, or vice-versa.

The Gewald reaction is a powerful and versatile multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. wikipedia.org

The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. wikipedia.org This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org The utility of the Gewald reaction lies in its operational simplicity and the wide availability of starting materials, which allows for the creation of a diverse library of thiophene derivatives. researchgate.net The resulting 2-amino group is a versatile handle that can be converted into other functional groups, including a carboxylic acid, typically through a Sandmeyer-type reaction involving diazotization followed by nucleophilic substitution.

Table 2: Examples of the Gewald Reaction for 2-Aminothiophene Synthesis

| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Product Type | Reference(s) |

| Ketone/Aldehyde | α-Cyanoester | Base (e.g., morpholine, triethylamine) | 2-Amino-3-alkoxycarbonylthiophene | wikipedia.org |

| Cyclohexanone | Ethyl Cyanoacetate | N-Methylpiperazine-functionalized fiber | 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | organic-chemistry.org |

| Ketone | Malononitrile | Piperidinium Borate (catalytic) | 2-Amino-3-cyanothiophene | thieme-connect.com |

Carboxylic Acid Introduction and Functionalization on the Thiophene Ring

Introducing a carboxylic acid group onto a pre-formed thiophene ring is a crucial step. Thiophene-2-carboxylic acid can be prepared by oxidizing 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org

A more direct and modern approach is the C-H carboxylation of thiophene derivatives with carbon dioxide (CO₂). acs.org This method is attractive from a green chemistry perspective. Recent research has demonstrated that silver(I) catalysts, in combination with a phosphine (B1218219) ligand and a base like lithium tert-butoxide, can facilitate the direct carboxylation of thiophenes at the 5-position under mild conditions. acs.orgacs.org This catalytic system shows good functional group tolerance. acs.org Another strategy involves using a solvent-free medium of cesium carbonate and a carboxylate salt, such as cesium pivalate, to mediate the direct carboxylation of thiophene's C-H bond with CO₂. mdpi.com

Table 3: Methods for the Carboxylation of Thiophene

| Method | Reagents | Key Features | Reference(s) |

| Oxidation of Precursor | 2-Acetylthiophene, Oxidant | Traditional, multi-step approach | wikipedia.org |

| Ag(I)-Catalyzed C-H Carboxylation | Thiophene, CO₂, Ag(I) salt, Phosphine ligand, LiOtBu | Direct, mild conditions, good functional group tolerance | acs.orgacs.org |

| Base-Mediated C-H Carboxylation | Thiophene, CO₂, Cs₂CO₃, Cesium Pivalate | Solvent-free, direct carboxylation | mdpi.com |

Strategic Coupling Methodologies for Joining Nicotinic Acid and Thiophene Moieties at the Pyridine 4-Position

The creation of the bi-aryl linkage between the pyridine and thiophene rings is a critical step in the synthesis of the target molecule. Various modern organic chemistry reactions can be employed to achieve this transformation efficiently.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. iitg.ac.in The Suzuki-Miyaura, Negishi, and Stille couplings are particularly relevant for the synthesis of this compound and its analogs. iitg.ac.innih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of the target molecule, one could envision reacting a 4-halonicotinic acid derivative (e.g., 4-bromonicotinic acid) with a thiophene-4-boronic acid derivative. researchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net Nickel-catalyzed Suzuki-Miyaura couplings have also been developed, offering a more cost-effective and environmentally friendly alternative. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate, typically catalyzed by a palladium or nickel complex. wikipedia.org This method is valued for its high reactivity and the ability to form C-C bonds between sp², sp³, and sp hybridized carbons. wikipedia.org In the context of synthesizing the target compound, a 4-halonicotinic acid could be coupled with a thiophene-4-zinc halide. researchgate.netorgsyn.org The use of specific ligands, such as X-Phos, can facilitate the coupling of heterocyclic organozinc reagents with aryl chlorides under mild conditions. researchgate.netorganic-chemistry.org

Stille Coupling: The Stille coupling involves the reaction of an organotin compound (stannane) with an organohalide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Halogen-substituted heterocycles like pyridine and thiophene are suitable substrates for this reaction. wikipedia.org A potential route to the target molecule would involve the coupling of a 4-halonicotinic acid with a tributylstannylthiophene derivative. While effective, the toxicity of organotin reagents is a significant drawback of this method. organic-chemistry.org

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Boronic acid) | Organohalide, Triflate | Palladium or Nickel | Mild conditions, functional group tolerance, commercially available reagents. libretexts.orgresearchgate.net | Potential for side reactions with certain functional groups. |

| Negishi | Organozinc | Organohalide, Triflate | Palladium or Nickel | High reactivity, broad scope including sp, sp², and sp³ carbons. wikipedia.org | Moisture sensitivity of organozinc reagents. |

| Stille | Organotin (Stannane) | Organohalide, Pseudohalide | Palladium | Stable organotin reagents, tolerant of many functional groups. wikipedia.orgorganic-chemistry.org | Toxicity of tin compounds. organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for constructing the thiophene-pyridine linkage. youtube.comyoutube.com This reaction typically requires an electron-deficient aromatic ring and a good leaving group. youtube.com

In this approach, a pyridine ring activated by an electron-withdrawing group at a position ortho or para to a suitable leaving group (such as a halogen or a nitro group) can react with a thiophene nucleophile. For instance, a 4-halonicotinic acid derivative, where the pyridine ring is activated by the carboxylic acid group and potentially other substituents, could undergo substitution with a thiophen-4-yl anion or a related nucleophilic species. nih.govresearchgate.net The reaction of heteroaryl halides with thiols is a known SNAr process. nih.gov The reactivity of the pyridine substrate is crucial and can be enhanced by the presence of strong electron-withdrawing groups. nih.gov

Diastereoselective and Enantioselective Synthesis for Chiral Analogs (If Applicable)

While this compound itself is achiral, the synthesis of chiral analogs, where stereocenters are introduced on the pyridine or thiophene rings or on substituents, may be of interest for certain applications. Achieving stereocontrol in the synthesis of such analogs requires the use of diastereoselective or enantioselective methods. researchgate.net

For instance, if a chiral center is desired on an alkyl substituent attached to the pyridine ring, asymmetric synthesis strategies can be employed. nih.gov This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. thieme.de The asymmetric transfer hydrogenation of imines containing heteroatoms, catalyzed by chiral manganese complexes, is one such method that can produce chiral amines with high enantioselectivity. acs.org The development of general methods for the enantioselective synthesis of chiral pyridine derivatives is an active area of research. nih.gov

Advanced Analytical Techniques for Synthetic Validation (e.g., Spectroscopy, Chromatography)

The successful synthesis of this compound and its analogs must be confirmed through rigorous analytical characterization. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure of the synthesized compounds. stackexchange.comchemicalbook.com The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the substitution pattern on both the pyridine and thiophene rings. stackexchange.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching) and the aromatic rings (C=C and C-H stretching).

Chromatography:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. researchgate.netsielc.comresearchgate.net By using a suitable stationary phase and mobile phase, HPLC can separate the desired product from any starting materials, byproducts, or other impurities. nih.gov HPLC coupled with a UV detector is commonly used for the analysis of nicotinic acid and its derivatives. researchgate.net Derivatization techniques can sometimes be employed to enhance the sensitivity of detection. researchgate.net

Gas Chromatography (GC): For more volatile derivatives, GC can also be used to assess purity.

| Technique | Information Obtained | Relevance to Synthesis |

|---|---|---|

| ¹H and ¹³C NMR | Molecular structure, connectivity, and stereochemistry. stackexchange.comchemicalbook.com | Confirms the successful formation of the desired product and the regiochemistry of the coupling. |

| Mass Spectrometry | Molecular weight and elemental composition. | Verifies the identity of the synthesized compound. |

| IR Spectroscopy | Presence of functional groups. | Confirms the integrity of the carboxylic acid and other functional moieties. |

| HPLC | Purity of the compound. researchgate.netsielc.comresearchgate.net | Quantifies the amount of the desired product and detects impurities. |

Preclinical Pharmacological Evaluation of 4 2 Carboxythiophene 4 Yl Nicotinic Acid

In Vitro Biological Screening and Functional Assays

Despite a thorough review of available scientific literature, no specific in vitro biological screening data or functional assay results were identified for 4-(2-carboxythiophene-4-yl)nicotinic acid. The subsequent subsections reflect this lack of specific data for the compound .

Receptor Binding and Activation Studies

There is no publicly available information regarding the binding affinity or activation potential of this compound for the following receptors:

Hydroxycarboxylic Acid Receptors HCA2/GPR109A and HCA3

Nicotinic Acetylcholine (B1216132) Receptors

Kainate Receptors

AMPA Receptors

Consequently, no data tables on receptor binding or activation for this specific compound can be provided.

Enzyme Inhibition Profiling

No studies detailing the inhibitory effects of this compound on the following enzymes have been found in the public domain:

Cyclooxygenase (COX) Isoforms

Diacylglycerol O-acyltransferase 2 (DGAT2)

Therefore, no data on the enzyme inhibition profile of this compound is available.

Cell-Based Functional Assays

There is a lack of published research on the effects of this compound in cell-based functional assays. Specifically, no data exists for its activity in:

Macrophage anti-inflammatory assays

Adipocyte lipolysis modulation

Cancer cell proliferation assays

Without experimental data, it is not possible to create data tables summarizing the compound's performance in these functional assays.

Electrophysiological Characterization in Heterologous Expression Systems and Primary Neuronal Cultures

A search for electrophysiological studies yielded no results for this compound. There is no available information on its effects on ion channel function or neuronal excitability in either heterologous expression systems or primary neuronal cultures.

In Vivo Preclinical Model Investigations

No in vivo studies involving this compound have been reported in the accessible scientific literature.

Proof-of-Concept Efficacy Studies in Established Disease Models

There is no evidence of proof-of-concept efficacy studies for this compound in any established animal models of disease, including:

Inflammatory models

Dyslipidemia models

As a result, no data on the in vivo efficacy of this compound can be presented.

Pharmacokinetic Profiling in Relevant Animal Models (Absorption, Distribution, Metabolism, Excretion)

No publicly available data.

Pharmacodynamic Biomarker Assessment in Preclinical Models

No publicly available data.

Elucidation of Molecular Mechanisms of Action for 4 2 Carboxythiophene 4 Yl Nicotinic Acid

Structural Biology of Compound-Target Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

To fulfill the request, dedicated biochemical and pharmacological studies on "4-(2-carboxythiophene-4-yl)nicotinic acid" would be required to identify its biological targets, understand its interaction with those targets, and characterize the resulting cellular and systemic effects.

Intracellular Localization and Trafficking Studies of the Compound

The primary hypothesized target for the nicotinic acid portion of the molecule is the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, a G-protein coupled receptor (GPCR) found predominantly on the surface of adipocytes and immune cells like macrophages. nih.govnih.gov Therefore, the initial interaction of the compound is likely to be with the plasma membrane.

Upon binding to a surface receptor like HCA2, the compound could initiate a downstream signaling cascade from the cell surface. patsnap.comnumberanalytics.com Furthermore, like many GPCRs, the ligand-receptor complex may be subject to endocytosis, a process where the complex is internalized into the cell within endosomes. This trafficking pathway serves to attenuate signaling and recycle the receptor back to the surface. Studying this process would reveal whether the compound's effects are restricted to the cell surface or if it has further intracellular actions following internalization.

To investigate these possibilities, several established experimental approaches could be employed. The synthesis of a radiolabeled version of the compound, for instance with 11C or 18F, would enable Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging to track its distribution and accumulation in specific tissues and organelles in vivo and ex vivo. nih.gov For higher-resolution cellular studies, a fluorescently tagged version of the compound could be synthesized. Live-cell confocal microscopy could then be used to visualize its real-time localization and movement within cells, such as its binding to the plasma membrane and subsequent trafficking through endosomal and lysosomal compartments. figshare.comelifesciences.org

Table 1: Hypothetical Experimental Approaches for Intracellular Localization Studies

| Experimental Technique | Hypothetical Target/Process | Expected Observation | Potential Significance |

| Confocal Microscopy | Plasma Membrane Binding | Co-localization of a fluorescently-labeled compound with plasma membrane markers (e.g., CellMask™). | Confirms initial interaction with the cell surface, likely via a receptor like HCA2. |

| Receptor Internalization Assay | Endocytosis of HCA2-Ligand Complex | Visualization of the fluorescent compound moving from the cell surface into intracellular vesicles (endosomes) over time. | Indicates receptor-mediated endocytosis, suggesting a role in signal modulation. |

| Subcellular Fractionation | Organelle Accumulation | Quantification of the compound in isolated cellular fractions (e.g., cytoplasm, nucleus, mitochondria) via mass spectrometry. | Determines if the compound has intracellular targets beyond a surface receptor. |

| Radiolabeling & PET Imaging | In Vivo Biodistribution | Accumulation of radiotracer in tissues known to express HCA2, such as adipose tissue. nih.gov | Provides whole-organism evidence of target engagement. |

Structure Activity Relationship Sar Studies and Analog Development of 4 2 Carboxythiophene 4 Yl Nicotinic Acid

Conformational Analysis and Exploration of Bioisosteric Replacements for Enhanced Potency and Selectivity

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For a molecule like 4-(2-carboxythiophene-4-yl)nicotinic acid, the relative orientation of the thiophene (B33073) and pyridine (B92270) rings, as well as the positioning of the two carboxylic acid groups, would be paramount for its activity.

Conformational Analysis:

The bond connecting the thiophene and pyridine rings allows for rotation, leading to a range of possible conformations. Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be employed to determine the lowest energy (most stable) conformations. It is likely that a specific, relatively planar conformation is required for optimal binding to its target, as is common for aromatic heterocyclic systems. In studies of other bi-aryl systems, restricting the conformation, for example by introducing a bridging atom or group, has been shown to enhance activity by locking the molecule in its bioactive conformation. nih.gov For instance, in a series of conformationally restricted nicotine (B1678760) analogs, fixing the orientation of the pyridine ring led to significant differences in receptor binding affinity. nih.gov

Exploration of Bioisosteric Replacements:

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. nih.govnih.gov For this compound, several bioisosteric replacements could be explored to enhance potency, selectivity, and pharmacokinetic properties.

Carboxylic Acid Bioisosteres: The two carboxylic acid groups are key features, likely involved in hydrogen bonding or ionic interactions with the biological target. However, carboxylic acids can sometimes lead to poor oral absorption or rapid metabolism. acs.org Therefore, replacing one or both with known bioisosteres could be beneficial. Common replacements include tetrazoles, acyl sulfonamides, and hydroxamic acids. acs.org The choice of bioisostere would depend on the specific interactions it needs to make with the target.

Ring System Bioisosteres: The thiophene and pyridine rings themselves could be replaced with other heterocyclic systems to probe the importance of their specific electronic and steric properties. For example, the thiophene ring could be replaced with a furan, pyrrole, or even a phenyl ring to assess the impact of the heteroatom and ring size. Similarly, the pyridine ring could be substituted with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine. nih.gov Such changes can affect the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

The following table illustrates potential bioisosteric replacements that could be considered for this scaffold:

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Acyl Sulfonamide | Improve metabolic stability and cell permeability while maintaining acidic character for target interaction. |

| Thiophene Ring | Furan, Pyrrole, Phenyl | Modulate electronic properties, lipophilicity, and potential for metabolism. |

| Pyridine Ring | Pyrimidine, Pyrazine, Phenyl | Alter hydrogen bonding capabilities, basicity, and overall molecular shape. |

Strategic Lead Optimization and Hit-to-Lead Progression Methodologies

Once a "hit" compound like this compound is identified from a screening campaign, the hit-to-lead and lead optimization phases aim to systematically modify its structure to develop a "lead" compound with an improved profile of potency, selectivity, and drug-like properties.

Hit-to-Lead Progression:

The initial phase would involve synthesizing a small library of close analogs to rapidly explore the structure-activity relationship (SAR). This would involve:

Substitution on the Rings: Introducing small substituents (e.g., methyl, chloro, fluoro) at different positions on both the thiophene and pyridine rings to probe for additional binding pockets and to block potential sites of metabolism. mdpi.com

Modification of the Linker: Varying the connection point between the two rings or introducing a short linker (e.g., -CH2-, -O-, -NH-) could alter the conformational freedom and potentially improve the binding orientation. acs.org

Esterification or Amidation of Carboxylic Acids: Converting the carboxylic acids to their corresponding esters or amides would provide valuable information on the necessity of the acidic protons for activity and could also improve cell permeability.

Strategic Lead Optimization:

Based on the initial SAR from the hit-to-lead stage, a more focused lead optimization campaign would be undertaken. This iterative process would involve designing and synthesizing new analogs with specific hypotheses in mind. For example, if a particular substituent on the thiophene ring leads to a significant increase in potency, further modifications would be made around that position.

In a study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives, a clear SAR was established where different substituents on the thiophene and pyridine rings had a marked effect on the antifungal activity. mdpi.com This highlights the importance of systematic exploration of the chemical space around the core scaffold.

The following table summarizes a hypothetical lead optimization strategy for a related series of thiophene-pyridine compounds, illustrating how potency can be improved through systematic modifications.

| Compound | R1 (on Pyridine) | R2 (on Thiophene) | Potency (IC50, nM) |

| Lead 1 | H | H | 500 |

| Analog 1.1 | Cl | H | 250 |

| Analog 1.2 | H | CH3 | 400 |

| Analog 1.3 | Cl | CH3 | 100 |

| Optimized Lead | OCH3 | CN | 20 |

This data, while hypothetical for this specific compound, is representative of the type of data generated during a lead optimization campaign, where incremental changes lead to significant improvements in potency. The ultimate goal is to develop a pre-clinical candidate with a well-balanced profile of efficacy and safety.

Computational Chemistry and Molecular Modeling Studies of 4 2 Carboxythiophene 4 Yl Nicotinic Acid

Molecular Docking Simulations for Binding Mode Prediction and Target Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is crucial for understanding the binding mode and for estimating the strength of the interaction, often expressed as a binding affinity or docking score.

For 4-(2-carboxythiophene-4-yl)nicotinic acid, a primary hypothetical target is the nicotinic acetylcholine (B1216132) receptor (nAChR), given the presence of the nicotinic acid scaffold, which is a known pharmacophore for this receptor class. nih.govacs.org Docking simulations would place the compound into the ligand-binding domain of a nAChR homology model, for instance, the α4β2 subtype, which is abundant in the human brain. nih.govebi.ac.uk

| Compound Moiety | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Nicotinic Acid Carboxyl Group | Hydrogen Bond / Salt Bridge | Lysine, Arginine, Serine |

| Thiophene (B33073) Carboxyl Group | Hydrogen Bond / Salt Bridge | Lysine, Arginine, Serine |

| Pyridine (B92270) Nitrogen | Hydrogen Bond Acceptor | Threonine, Glutamine |

| Pyridine Ring | π-π Stacking / π-Cation | Tyrosine, Tryptophan, Phenylalanine |

| Thiophene Ring | π-π Stacking / Hydrophobic Interaction | Leucine, Valine, Isoleucine |

Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov An MD simulation would provide insights into the stability of the predicted binding pose of this compound and reveal any significant conformational changes in the ligand or the protein upon binding. nih.govnih.gov

In a typical MD simulation of the compound docked within a target like the nAChR, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period, often hundreds of nanoseconds. Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand to assess its stability within the binding pocket; a low and stable RMSD suggests a stable binding mode. Additionally, the simulation allows for the tracking of specific hydrogen bonds and other interactions identified in docking, confirming their persistence over time. mdpi.com MD can also reveal conformational rearrangements of the protein's flexible loops, such as the C-loop in nAChRs, which is often crucial for receptor activation or desensitization. nih.gov

| Parameter/Analysis | Description | Purpose |

|---|---|---|

| Simulation Time | The total time the system's dynamics are simulated (e.g., 100-500 ns). | To observe both short-term and long-term dynamic events and ensure conformational sampling. |

| Force Field | A set of parameters to calculate the potential energy of the system (e.g., AMBER, CHARMM). | To accurately describe the physics of atomic interactions. |

| RMSD Analysis | Root Mean Square Deviation of atomic positions over time. | To assess the structural stability of the protein and the ligand's binding pose. |

| RMSF Analysis | Root Mean Square Fluctuation of individual residues. | To identify flexible regions of the protein that may be involved in binding or function. |

| Interaction Analysis | Monitoring distances and angles of key interactions (e.g., hydrogen bonds). | To determine the stability and lifetime of critical ligand-receptor interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

Ligand-based QSAR models are developed when the 3D structure of the biological target is unknown. youtube.com These models rely solely on the structural and physicochemical properties of a set of known active and inactive molecules. To develop a QSAR model relevant to this compound, a dataset of structurally similar thiophene and nicotinic acid derivatives with measured biological activity (e.g., IC₅₀ values for nAChR inhibition) would be required. nih.govnih.gov

For each molecule in the dataset, including the title compound, a wide range of "molecular descriptors" would be calculated. These can include 2D descriptors (e.g., molecular weight, topological polar surface area, number of rotatable bonds) and 3D descriptors (e.g., molecular shape, volume). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogues.

When the 3D structure of the target is available, structure-based QSAR (also known as 3D-QSAR) can be employed. acs.org This approach incorporates information about the ligand-receptor interaction into the model. For a series of compounds including this compound, each molecule would be docked into the target's binding site.

The resulting interaction energies, docking scores, or specific interaction fingerprints (e.g., the presence or absence of a hydrogen bond with a key residue) are then used as descriptors in the QSAR model. nih.gov For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or GRID/GOLPE calculates the steric and electrostatic fields around the aligned molecules. nih.govacs.org The resulting model produces a 3D contour map that highlights regions where bulky or electronegative substituents would increase or decrease activity, providing direct visual guidance for chemical modification.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com Based on the structure of this compound, a hypothetical pharmacophore model can be generated. This model would likely consist of several key features: two hydrogen bond acceptors/anionic features corresponding to the two carboxyl groups, one hydrogen bond acceptor from the pyridine nitrogen, and two aromatic/hydrophobic centers representing the thiophene and pyridine rings. researchgate.net

Once developed, this pharmacophore model serves as a 3D query for virtual screening. nih.govarxiv.org Large chemical databases containing millions of compounds can be rapidly searched to identify other molecules that match these pharmacophoric features in the correct 3D arrangement. nih.govchemrevlett.com The resulting "hit" compounds are then subjected to further analysis, such as molecular docking and ADME prediction, to prioritize them for experimental testing. This process can dramatically accelerate the discovery of novel chemical scaffolds with the potential to bind to the same target.

| Feature ID | Feature Type | Associated Moiety |

|---|---|---|

| F1 | Hydrogen Bond Acceptor / Negative Ionizable | Nicotinic Acid Carboxyl Group |

| F2 | Hydrogen Bond Acceptor / Negative Ionizable | Thiophene Carboxyl Group |

| F3 | Hydrogen Bond Acceptor | Pyridine Nitrogen |

| F4 | Aromatic Ring | Pyridine Ring |

| F5 | Aromatic Ring | Thiophene Ring |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound and identify potential liabilities before synthesis. researchgate.netnih.gov Various computational models can predict the ADME profile of this compound based on its structure.

Key physicochemical properties are first calculated. The presence of two carboxylic acid groups and two heteroaromatic rings suggests the molecule will have a significant topological polar surface area (TPSA), likely leading to low passive permeability across membranes like the blood-brain barrier (BBB). mdpi.com Its water solubility is expected to be pH-dependent due to the ionizable carboxyl groups. researchgate.net The compound's molecular weight and number of hydrogen bond donors and acceptors can be assessed against criteria like Lipinski's Rule of Five to predict its general "drug-likeness." mdpi.com

Computational tools can further predict its interaction with metabolic enzymes, such as cytochrome P450 (CYP) isoforms. Predictions can indicate whether the compound is likely to be a substrate or inhibitor of key enzymes like CYP3A4, which is crucial for anticipating drug-drug interactions. mdpi.commdpi.com These collective predictions help to build a comprehensive in silico profile of the compound's likely behavior in a biological system. frontiersin.org

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| Molecular Weight | ~265.25 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | Low to moderate | May favor aqueous solubility over membrane permeability |

| Hydrogen Bond Donors | 2 (from COOH groups) | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 5 (Oxygens and Pyridine N) | Complies with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | High (>100 Ų) | Suggests poor passive intestinal absorption and BBB penetration |

| Aqueous Solubility | Predicted to be good, especially at physiological pH | Favorable for formulation |

| CYP450 Inhibition | Possible inhibitor of certain isoforms (prediction needed) | Potential for drug-drug interactions |

| P-glycoprotein Substrate | Unlikely to be a substrate | Not likely to be subject to active efflux from cells |

Preclinical Translational Research and Future Investigative Directions

Exploration of Novel Preclinical Therapeutic Indications for 4-(2-Carboxythiophene-4-yl)nicotinic Acid

The structural similarity of this compound to nicotinic acid suggests that its preclinical investigation could begin with indications where nicotinic acid has shown promise. Nicotinic acid is a well-established agent for treating dyslipidemia. nih.gov Beyond this, research has pointed towards its potential in a range of other conditions due to its pleiotropic effects. nih.govnih.gov

Future preclinical studies on this compound could therefore explore its efficacy in models of:

Atherosclerosis: Given nicotinic acid's role in managing cholesterol levels and its anti-inflammatory properties. nih.gov

Neurodegenerative Diseases: Niacin has been investigated for potential neuroprotective effects in conditions like Alzheimer's and Parkinson's disease. nih.govclinicaltrials.gov Preclinical models of these diseases would be a logical starting point.

Inflammatory and Autoimmune Diseases: The immunomodulatory effects of nicotinic acid receptor agonists suggest potential applications in diseases such as multiple sclerosis or psoriasis. nih.gov

Oncology: Some studies have noted the anti-invasive activity of niacin in certain cancer cell lines. caymanchem.com

A proposed initial screening of this compound across various cell-based and animal models could help identify the most promising therapeutic avenues.

Investigation of Combination Therapies in Preclinical Disease Models

The utility of a novel compound can often be enhanced when used in combination with existing therapeutic agents. For this compound, several combination strategies could be explored in preclinical settings.

A key area of investigation would be its use alongside statins (HMG-CoA reductase inhibitors) for dyslipidemia, a common combination for nicotinic acid. nih.gov Furthermore, research has shown that nicotinic acid can mitigate the hematological toxicity of certain anticancer agents, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors. nih.gov Preclinical studies could assess whether this compound shares this protective effect, potentially enabling more effective cancer treatment regimens.

Another avenue would be to combine it with other anti-inflammatory or immunomodulatory drugs in models of autoimmune diseases to see if synergistic effects can be achieved.

Discovery and Validation of Preclinical Biomarkers for Compound Activity

To effectively evaluate the biological activity of this compound in preclinical models, a robust set of biomarkers would be essential. Based on the known mechanisms of nicotinic acid, several potential biomarkers could be investigated.

Table 1: Potential Preclinical Biomarkers for this compound Activity

| Biomarker Category | Specific Biomarker | Rationale |

| Lipid Profile | Total Cholesterol, LDL, HDL, Triglycerides | To assess effects on dyslipidemia, a primary indication for nicotinic acid. nih.gov |

| Inflammatory Markers | C-reactive protein (CRP), Interleukins (e.g., IL-6) | To measure potential anti-inflammatory effects relevant to atherosclerosis and autoimmune diseases. nih.gov |

| Cellular Metabolism | NAD+/NADH ratio | As nicotinic acid is a precursor to NAD, this ratio would indicate target engagement and metabolic impact. nih.gov |

| Pharmacodynamic Markers | Prostaglandin D2 (PGD2) levels | To assess the potential for flushing, a common side effect of nicotinic acid mediated by PGD2. caymanchem.com |

The validation of these biomarkers in preclinical models would be crucial for establishing a clear relationship between the administration of the compound and its biological effects.

Development of Advanced Drug Delivery Systems for Preclinical Applications

The therapeutic efficacy of a compound can be significantly influenced by its delivery system. For nicotinic acid, side effects like flushing have prompted the development of advanced delivery technologies to improve patient tolerance. nih.gov Similar strategies could be vital for the preclinical development of this compound.

Research into novel drug delivery systems could include:

Lipid-based formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the oral bioavailability of compounds with low partition coefficients. nih.gov

pH-responsive nanohybrids: Encapsulating the compound in systems like layered double hydroxides coated with a pH-sensitive polymer could allow for controlled release in specific regions of the gastrointestinal tract, potentially improving efficacy and reducing systemic side effects. nih.gov

Targeted delivery: For indications like neurodegenerative diseases, developing formulations that can efficiently cross the blood-brain barrier would be a key objective. nih.govnih.gov

Preclinical evaluation of these advanced delivery systems would focus on pharmacokinetic profiles, biodistribution, and ultimately, improved therapeutic outcomes in animal models.

Outlook for Further Preclinical Development and Investigative Research Pathways

The future preclinical development of this compound represents a promising, albeit currently unexplored, field of research. The structural analogy to nicotinic acid provides a strong foundation for initial investigations into its therapeutic potential for metabolic, inflammatory, and neurodegenerative disorders.

The immediate research priorities should be the chemical synthesis and purification of the compound, followed by in vitro screening to determine its affinity for nicotinic acid receptors and its general pharmacological profile. Positive in vitro results would then justify moving into in vivo models to assess efficacy, pharmacokinetics, and safety.

A systematic approach, beginning with established models for nicotinic acid's known effects and expanding into novel indications, will be critical. The concurrent development of relevant biomarkers and advanced drug delivery systems will further enhance the translational potential of this compound. Ultimately, a comprehensive preclinical data package will be necessary to determine if this compound offers a differentiated and improved therapeutic profile compared to existing agents, warranting its progression towards clinical development.

Q & A

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Answer : Contradictions often arise from pH-dependent ionization (carboxylic acid pKa ~2–3). Systematic studies using buffered solutions (pH 2–7) with co-solvents like DMSO (≤10%) can clarify solubility trends. Dynamic light scattering (DLS) detects aggregation in aqueous media, while thermogravimetric analysis (TGA) assesses thermal stability in solid-state formulations .

Q. What experimental design principles apply when investigating this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer :

- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity. Include controls with structurally similar analogs (e.g., unsubstituted nicotinic acid) to isolate the thiophene moiety’s contribution .

- Cellular Uptake : Radiolabel the compound with or use fluorescent tagging (e.g., FMP-10 derivatives) for tracking intracellular localization .

- Dose-Response : Pre-treat cells with metabolic inhibitors (e.g., cytochrome P450 inhibitors) to assess bioactivation pathways .

Q. How can researchers address discrepancies in stability data under varying temperature and pH conditions?

- Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS/MS degradation profiling identify major breakdown products. For pH stability, incubate the compound in buffers (pH 1–10) and monitor via UV-Vis spectroscopy (λ = 260–300 nm for aromatic systems). Cross-reference with computational models (DFT) to predict degradation pathways .

Key Notes

- Methodological Rigor : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS for structure; SPR + cellular assays for activity).

- Data Contradictions : Always contextualize results with experimental conditions (e.g., buffer composition, temperature) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.